"synthesis of novel terephthalate-based metal-organic frameworks"
"synthesis of novel terephthalate-based metal-organic frameworks"
An In-depth Technical Guide to the Synthesis of Novel Terephthalate-Based Metal-Organic Frameworks
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Among the vast library of organic linkers, terephthalic acid (also known as 1,4-benzenedicarboxylic acid, BDC) and its derivatives are fundamental building blocks for thousands of MOF structures, including the archetypal MOF-5, UiO-66, and MIL series frameworks.[2] The inherent characteristics of MOFs, such as tunable pore size, high surface area, and versatile functionality, make them promising candidates for a wide range of applications, including gas storage, catalysis, sensing, and notably, drug delivery.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern and novel synthesis techniques for terephthalate-based MOFs. It details key experimental protocols, presents comparative quantitative data for prominent frameworks, and visualizes critical workflows and relationships. A significant focus is placed on sustainable and innovative approaches, such as the upcycling of polyethylene terephthalate (PET) waste into high-value MOFs.[4]
Synthesis Methodologies: An Overview
The synthesis of terephthalate-based MOFs can be achieved through several methods, each offering distinct advantages regarding reaction time, crystal quality, and environmental impact. The most common techniques include solvothermal/hydrothermal, microwave-assisted, and mechanochemical synthesis.[5]
Solvothermal and Hydrothermal Synthesis
Conventional solvothermal methods are the most widely used techniques for MOF synthesis.[5] These processes involve heating a mixture of a metal salt precursor and the terephthalate linker in a high-boiling-point solvent within a sealed vessel, such as an autoclave, at elevated temperatures and pressures.[5] This method provides excellent control over the crystallinity, morphology, and pore structure of the resulting MOF.[5] The hydrothermal route is a more environmentally friendly variant that utilizes water as the solvent, which is particularly beneficial for creating water-stable MOFs.[5]
A general workflow for the synthesis and characterization of MOFs is depicted below.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating.[6] By using microwave irradiation, the solvent and precursors are heated uniformly and quickly, leading to a fast rate of nucleation and significantly reduced reaction times—often from hours or days to mere seconds or minutes.[7][8] This technique can also offer enhanced control over particle size and results in higher yields compared to traditional solvothermal methods.[7]
Mechanochemical Synthesis
Mechanochemical synthesis is a solvent-free or low-solvent method that involves the mechanical grinding of solid reactants.[9] This approach is environmentally friendly, reduces synthesis time, and operates under milder conditions than solvothermal routes.[5] It has been successfully used to convert waste PET directly into various MOFs by milling it with metal precursors, offering a green and scalable production pathway.[9]
The key distinctions between these primary synthesis methods are outlined in the diagram below.
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for key terephthalate-based MOFs using different synthesis techniques.
Protocol 1: Solvothermal Synthesis of MOF-235(Fe) from Commercial Precursors
This protocol is adapted from a study on the synthesis of iron(III) terephthalate MOFs.[10][11]
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Reactant Preparation : Dissolve 1.23 mmol of terephthalic acid (TPA) and a stoichiometric ratio of iron(III) salt (e.g., a 4:3 Fe(III):TPA molar ratio) in a solvent mixture. A 3:1 ratio of N,N-dimethylformamide (DMF) to ethanol is recommended for higher phase purity.[11][12]
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Reaction : Place the solution in a sealed Teflon-lined autoclave.
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Heating : Heat the vessel in an oven at 80°C for 24 hours.[12] At this temperature, the formation of MOF-235 is favored.[11][12]
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Cooling & Collection : Allow the autoclave to cool to room temperature. Collect the resulting solid product by filtration.
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Washing : Wash the collected solid sequentially with fresh DMF and then ethanol to remove unreacted precursors and solvent.
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Activation : Dry the purified product under vacuum to activate the framework.
Protocol 2: Microwave-Assisted Synthesis of IRMOF-1 (MOF-5)
This protocol is based on a rapid production method for MOFs.[7]
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Reactant Preparation : Dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 0.67 mmol) and terephthalic acid (H₂BDC, 0.50 mmol) in 10 mL of N,N-diethylformamide (DEF) to create a clear solution.
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Sealing : Place 1 mL of the solution into a 4 mL Pyrex sample vial and seal it.
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Microwave Irradiation : Heat the vial in a microwave synthesizer at 150 W for approximately 25 seconds.
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Product Formation : A suspension will form upon microwave treatment.
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Purification : The resulting microcrystals can be collected and washed with fresh solvent. This method results in a yield of over 90%.[7]
Protocol 3: Upcycling PET Waste into UiO-66(Zr)
This protocol details a green, one-step hydrothermal synthesis using PET waste as the linker source.[13]
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Reactant Preparation : Combine waste PET plastic, Zirconium(IV) chloride (ZrCl₄), and a mixed solvent of acetone and formic acid in a reaction vessel.
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Reaction : Heat the mixture hydrothermally. The reaction simultaneously facilitates the depolymerization of PET into terephthalate linkers and the formation of the UiO-66 framework.[13]
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Product Collection : After the reaction, the solid UiO-66 product is collected.
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Purification : The product is washed to remove impurities. The resulting hcp UiO-66 MOF exhibits high thermal and hydrothermal stability.[13]
Quantitative Data of Prominent Terephthalate MOFs
The structural properties of MOFs are critical for their application. The table below summarizes key quantitative data for several well-known terephthalate-based frameworks.
| Property | UiO-66 | MIL-53 (Al, Cr) | MOF-5 (IRMOF-1) | MOF-235(Fe) | MIL-101(Fe) |
| Metal Node | Zirconium (Zr)[14] | Aluminum (Al), Chromium (Cr)[14] | Zinc (Zn)[14] | Iron (Fe)[12] | Iron (Fe)[12] |
| Chemical Formula | Zr₆O₄(OH)₄(C₈H₄O₄)₆[14] | M(OH)(C₈H₄O₄)[14] | Zn₄O(C₈H₄O₄)₃[14] | Fe₃O(OH)(C₈H₄O₄)₃ | Fe₃O(OH)(H₂O)₂(C₈H₄O₄)₃ |
| BET Surface Area (m²/g) | ~1000 - 1800[14] | ~80 - 1500 (phase dependent)[14] | ~260 - 4400[14] | ~295 (phase pure)[11][12] | > 2400[11][12] |
| Pore Volume (cm³/g) | ~0.40 - 0.90[14] | Varies ("breathing effect")[14] | ~0.61 - 1.26[14] | N/A | N/A |
| Pore Size (Å) | ~6 and ~7.5[14] | Flexible, bimodal[14] | ~12[14] | N/A | N/A |
| Thermal Stability (°C) | Up to 500[14] | Up to 400[14] | ~400[14] | N/A | N/A |
Note: Values can vary significantly based on synthesis conditions, activation procedures, and the presence of defects.
Applications in Drug Delivery
The high storage capacities and biocompatibility of terephthalate-based MOFs make them excellent candidates for drug delivery systems.[3][15] Their tunable pores can be loaded with therapeutic agents, and their surfaces can be functionalized for targeted delivery and controlled release.
A key strategy involves creating stimuli-responsive systems, where drug release is triggered by specific conditions in the target environment, such as a change in pH.[15] Cancerous tissues, for instance, are typically more acidic than healthy ones, providing a trigger for pH-responsive MOF carriers.[15]
The process of surface functionalization and pH-responsive drug delivery is illustrated below.
Surface modification, such as with poly(ethylene glycol) (PEG), can enhance the stability of MOFs against degradation by phosphates in the bloodstream and prevent the premature "burst release" of the drug cargo.[15] Once the MOF nanoparticles are taken up by cells into more acidic compartments like endosomes or lysosomes (or accumulate in an acidic tumor microenvironment), the change in pH can trigger the release of the encapsulated drug, leading to a targeted therapeutic effect.[15]
Conclusion
The synthesis of terephthalate-based MOFs is a dynamic and evolving field. While traditional solvothermal methods remain foundational, novel techniques such as microwave-assisted and mechanochemical synthesis offer rapid, efficient, and environmentally friendly pathways to these valuable materials. The innovative use of waste PET as a sustainable precursor for terephthalic acid highlights a significant step towards a circular economy in materials science.[16] The precise control over synthesis allows for the tailoring of MOF properties, making them highly effective platforms for advanced applications, particularly in the development of sophisticated and targeted drug delivery systems for the next generation of therapeutics.
References
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- 12. Experimental investigations into the irregular synthesis of iron(iii) terephthalate metal–organic frameworks MOF-235 and MIL-101 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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